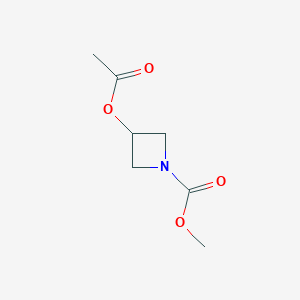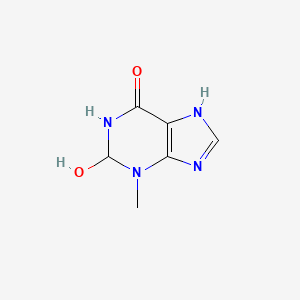
5-Ethylisoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological and pharmaceutical applications. Isoindoline-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their role in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate primary amine. This reaction is usually carried out under reflux conditions in a suitable solvent such as toluene . The reaction mechanism involves the formation of an intermediate amide, which subsequently cyclizes to form the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often employ green chemistry principles to minimize environmental impact. One such method involves the use of solventless conditions, where the reactants are heated directly without a solvent, thereby reducing waste and improving atom economy .
化学反応の分析
Types of Reactions
5-Ethylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the core structure .
科学的研究の応用
5-Ethylisoindoline-1,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it can modulate the activity of the dopamine receptor D2, which is implicated in various neurological disorders . Additionally, the compound can inhibit the aggregation of β-amyloid proteins, which is a hallmark of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its broad range of biological activities.
N-Substituted Isoindoline-1,3-diones: These derivatives have been studied for their anticancer and antimicrobial properties.
Phthalimides: A class of compounds that includes isoindoline-1,3-dione derivatives, widely used in medicinal chemistry.
Uniqueness
5-Ethylisoindoline-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group at the 5-position can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins .
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
5-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |
InChIキー |
LJYSAYYNGPZUES-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)
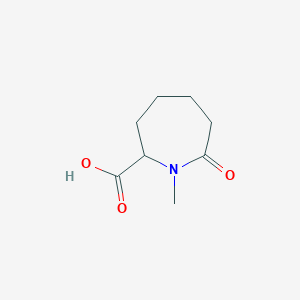

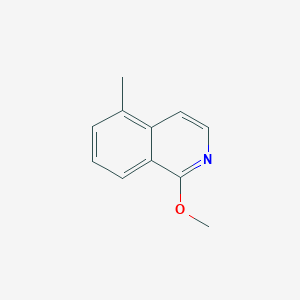
![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)

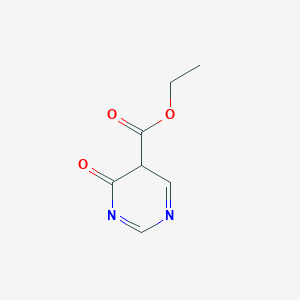



![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
